Tetrazomine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

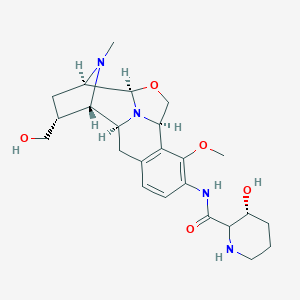

Tetrazomine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is a heterocyclic compound that contains four nitrogen atoms in its structure, and it has been found to exhibit a range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Tetrazomine in Biological Studies

The protozoan Tetrahymena, a unicellular eukaryotic organism, has been highlighted for its significant contributions to fundamental biology. Characterized by a well-ordered structure and a short life cycle, Tetrahymena is extensively used in laboratory settings due to its ease of handling. This organism has facilitated the elucidation of various mechanisms in higher organisms, including mammals, positioning it as an alternative to animal experimentation and a pivotal contributor to the advancement of biological and life sciences (Mar et al., 2019).

Tetrazomine's Role in Medicinal Chemistry

Tetrazole has gained prominence due to its wide range of biological properties, including activities against tuberculosis, cancer, malaria, diabetes, fungi, and inflammation. As a bioisostere of the carboxylic acid group, tetrazole can replace the carboxyl group in drugs to enhance lipophilicity, bioavailability, and reduce side effects. Many tetrazole-containing compounds are used in treating various diseases, primarily because of their favorable pharmacokinetic profile and metabolic stability. This makes the tetrazole moiety an essential pharmacophore in new drug development, with remarkable biological, pharmaceutical, and clinical applications (Patowary et al., 2021).

Tetrazomine in Anticancer Research

Tetrazole is identified as a promising pharmacophore, with metabolic stability acting as a bioisosteric analogue for many functional groups. It's often used with other pharmacophores in developing novel anticancer drugs. This systematic review underscores contemporary strategies for incorporating the tetrazole moiety, mechanistic targets, and extensive structural activity relationship studies. This provides insights into the rational design of high-efficiency tetrazole-based anticancer drug candidates (Dhiman et al., 2020).

Tetrazomine in Energetic Material Research

Tetrazole energetic metal complexes (TEMCs) are highlighted for their excellent performance and distinctive structural characteristics. The synthesis processes of TEMCs offer advantages like fewer separation steps, mild reaction conditions, easy operations, fine controllability, high yield, and minimal pollution. However, the structure and property studies are challenging, and the inquiry into the solid-state molar enthalpy of formation is yet unreported. Altering central metal ions or outside cations, changing ligand numbers, and modifying preparation methods are potential ways to discover TEMCs that meet specific requirements. Systematic studies on these complexes' structure and properties, through designing and selecting proper ligands and metal ions, are of significant importance to experimental studies (Yin-chuan, 2011).

Tetrazomine in Antiviral Research

Tetrazole-based molecules are a promising endeavor for developing potential agents against influenza virus, HIV, HCV, and other viruses. This review article comprises significant literature reports on tetrazole-based synthetic compounds with promising antiviral activity, offering a comprehensive database of the biological, pharmaceutical, and clinical applications of tetrazole. This facilitates further research and development in this area (Yogesh & Srivastava, 2021).

Eigenschaften

CAS-Nummer |

132073-72-4 |

|---|---|

Produktname |

Tetrazomine |

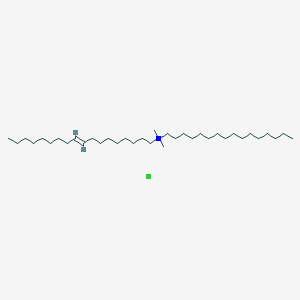

Molekularformel |

C24H34N4O5 |

Molekulargewicht |

458.5 g/mol |

IUPAC-Name |

(3R)-3-hydroxy-N-[(1S,2S,3R,5R,6R,9R)-3-(hydroxymethyl)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-trien-12-yl]piperidine-2-carboxamide |

InChI |

InChI=1S/C24H34N4O5/c1-27-16-9-13(10-29)21(27)15-8-12-5-6-14(26-23(31)20-18(30)4-3-7-25-20)22(32-2)19(12)17-11-33-24(16)28(15)17/h5-6,13,15-18,20-21,24-25,29-30H,3-4,7-11H2,1-2H3,(H,26,31)/t13-,15-,16+,17-,18+,20?,21-,24+/m0/s1 |

InChI-Schlüssel |

WXZSUBHBYQYTNM-WMDJANBXSA-N |

Isomerische SMILES |

CN1[C@@H]2C[C@H]([C@H]1[C@@H]3CC4=C([C@H]5N3[C@@H]2OC5)C(=C(C=C4)NC(=O)C6[C@@H](CCCN6)O)OC)CO |

SMILES |

CN1C2CC(C1C3CC4=C(C5N3C2OC5)C(=C(C=C4)NC(=O)C6C(CCCN6)O)OC)CO |

Kanonische SMILES |

CN1C2CC(C1C3CC4=C(C5N3C2OC5)C(=C(C=C4)NC(=O)C6C(CCCN6)O)OC)CO |

Synonyme |

tetrazomine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)

![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)

![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)

![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)

![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)

![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)

![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)

![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)

![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)